molecular formula C12H16ClNO B8729672 4-(4-Chlorophenyl)-4-methoxypiperidine CAS No. 235109-80-5

4-(4-Chlorophenyl)-4-methoxypiperidine

Cat. No. B8729672
CAS RN: 235109-80-5
M. Wt: 225.71 g/mol
InChI Key: MSRMRYYISVEODC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-methoxypiperidine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
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properties

CAS RN

235109-80-5

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-methoxypiperidine

InChI

InChI=1S/C12H16ClNO/c1-15-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10/h2-5,14H,6-9H2,1H3

InChI Key

MSRMRYYISVEODC-UHFFFAOYSA-N

Canonical SMILES

COC1(CCNCC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(4-Chloro-phenyl)-4-methoxy-piperidine-1-carboxylic acid tert-butyl ester (0.108 g, 0.331 mmol) was dissolved in methylene chloride (6 mL) and cooled in an ice bath. Trifluoroacetic acid (2 mL) was added slowly dropwise. The mixture was stirred for 2 hr as it warmed to room temperature. The reaction mixture was concentrated in vacuo and then redissolved in methylene chloride and washed with saturated sodium bicarbonate (2×10 mL). The pooled aqueous layers were extracted with methylene chloride (2×10 mL). The methylene chloride extracts were pooled, dried over magnesium sulfate, filtered and concentrated in vacuo to give 4-(4-Chloro-phenyl)-4-methoxy-piperidine as a clear oil (72 mg, 97%).
Name
4-(4-Chloro-phenyl)-4-methoxy-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.108 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COC1(c2ccc(Cl)cc2)CCN(C(=O)OC(C)(C)C)CC1
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Synthesis routes and methods III

Procedure details

To a solution of 1-tert-butoxycarbonyl-4-(4-chlorophenyl)-4-methoxypiperidine (0.72 g) in ethyl acetate (10 ml) was added 4N HCl in ethyl acetate (5.5 ml). After stirring for 6.7 hours, the reaction mixture was poured into a mixture of ethyl acetate and water, followed by alkalification of the solution to pH 12. The organic layer was successively washed with water and brine and dried over magnesium sulfate. The solvent was evaporated in vacuo to give 4-(4-chlorophenyl)-4-methoxypiperidine (0.39 g).
Name
1-tert-butoxycarbonyl-4-(4-chlorophenyl)-4-methoxypiperidine
Quantity
0.72 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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10 mL
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5.5 mL
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